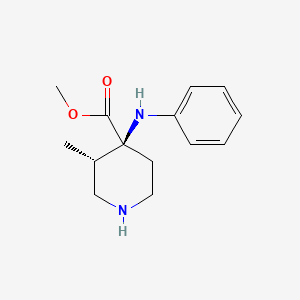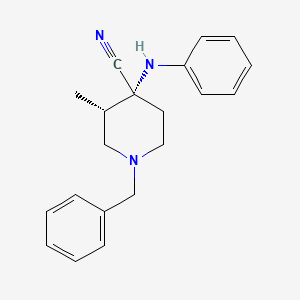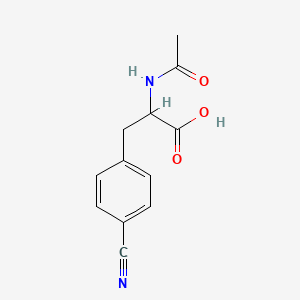
3-Deoxyglucosone-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxyglucosone-13C (3DG-13C) is a carbohydrate derivative and a naturally occurring sugar in the human body. It is a sugar alcohol produced by the breakdown of glucose and is a key intermediate in the glycolytic pathway. The molecular formula is C513CH10O5 and the molecular weight is 163.13 .
Synthesis Analysis
The synthesis of this compound involves isotopic transient 13C metabolic flux analysis (MFA) to estimate intracellular fluxes . This methodology explores the information provided by 13C labeling time-courses of intracellular metabolites after administration of a 13C-labeled substrate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using nuclear magnetic resonance experiments . These experiments are commonly used in the study of 13C-labeled proteins and/or nucleic acids, and they can be applied for the structure determination of uniformly 13C-enriched carbohydrates .Chemical Reactions Analysis
This compound is a precursor for the formation of advanced glycation end products (AGEs) and readily reacts with protein amino groups . It is also used for crosslinking studies . The formation of AGEs and structural changes upon glycation of proteins by this compound have been observed .Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.13 and a molecular formula of C513CH10O5 . It is a key intermediate in the glycolytic pathway.Mecanismo De Acción
The mechanism of action of 3-Deoxyglucosone-13C is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Direcciones Futuras
The future directions of 3-Deoxyglucosone-13C research could involve the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment . This could potentially answer long-standing questions related to thermobiology, locomotion, and nutrition .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Deoxyglucosone-13C can be achieved through a multi-step process involving the conversion of glucose to 3-Deoxyglucosone-13C.", "Starting Materials": [ "D-glucose-13C6", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "D-glucose-13C6 is oxidized with sodium periodate to form 6-carboxyglucose-13C6", "6-carboxyglucose-13C6 is treated with sodium metaperiodate to form 3-Deoxyglucosone-13C", "Sodium borohydride is added to reduce 3-Deoxyglucosone-13C to 3-Deoxyglucitol-13C", "Sodium hydroxide is added to hydrolyze 3-Deoxyglucitol-13C to glucose-13C6", "The resulting glucose-13C6 can be used as a starting material for the synthesis of 3-Deoxyglucosone-13C" ] } | |
Número CAS |
1246812-08-7 |
Fórmula molecular |
C₅¹³CH₁₀O₅ |
Peso molecular |
163.13 |
Sinónimos |
3-Deoxy-D-erythro-hexulose-13C; 2-Keto-3-Deoxyglucose-13C; D-3-Deoxyglucosone-13C; 3-Deoxy-D-erythro-hexos-2-ulose-13C; 3DG-13C; 3-Deoxy-D-glucosone-13C; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)



![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)
![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)

